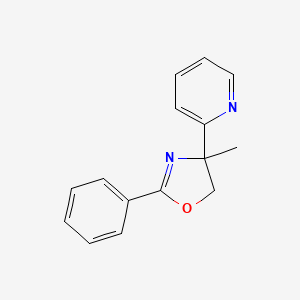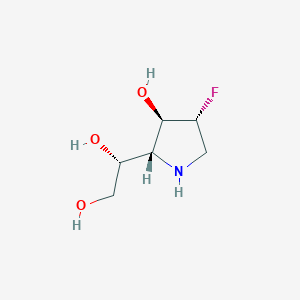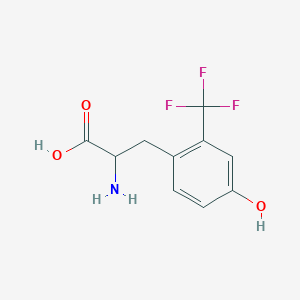
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is an organic compound that features a pyrrole ring substituted with an ethyl group and a pyridine ring attached to a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which (5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
(5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(5-ethyl-1H-pyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-2-10-5-6-11(14-10)12(15)9-4-3-7-13-8-9/h3-8,14H,2H2,1H3 |
InChI-Schlüssel |
WBLZLFPQDZZKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(N1)C(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)



![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)





![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)


![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
